molecular formula C15H9ClF3N3O2 B2454620 5-Chloro-8-{[4-methoxy-6-(trifluoromethyl)-2-pyrimidinyl]oxy}quinoline CAS No. 551920-88-8

5-Chloro-8-{[4-methoxy-6-(trifluoromethyl)-2-pyrimidinyl]oxy}quinoline

Cat. No.: B2454620
CAS No.: 551920-88-8
M. Wt: 355.7
InChI Key: IJSIHQVTUZSBSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-8-{[4-methoxy-6-(trifluoromethyl)-2-pyrimidinyl]oxy}quinoline is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a quinoline core substituted with a chloro group at the 5-position and an oxy-pyrimidinyl moiety at the 8-position, which is further substituted with a methoxy and a trifluoromethyl group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-8-{[4-methoxy-6-(trifluoromethyl)-2-pyrimidinyl]oxy}quinoline typically involves multi-step organic synthesis. One common route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Introduction of the Chloro Group: Chlorination at the 5-position of the quinoline ring can be achieved using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).

    Attachment of the Pyrimidinyl Moiety: The pyrimidinyl group can be introduced through a nucleophilic aromatic substitution reaction. This involves reacting the chlorinated quinoline with 4-methoxy-6-(trifluoromethyl)-2-pyrimidinol in the presence of a base like potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors to enhance reaction efficiency and yield, and employing automated purification systems to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehyde or carboxylic acid derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or the quinoline ring, potentially converting them into amines or dihydroquinolines.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of quinoline carboxylic acids or aldehydes.

    Reduction: Formation of aminoquinolines or dihydroquinolines.

    Substitution: Formation of various substituted quinolines depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 5-Chloro-8-{[4-methoxy-6-(trifluoromethyl)-2-pyrimidinyl]oxy}quinoline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medical research, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents, particularly in the treatment of infectious diseases and cancer.

Industry

In the industrial sector, this compound can be used in the development of agrochemicals and dyes. Its stability and reactivity make it suitable for applications requiring robust chemical performance.

Comparison with Similar Compounds

Similar Compounds

    8-Hydroxyquinoline: Known for its metal-chelating properties and use in antiseptics.

    Chloroquine: An antimalarial drug with a similar quinoline core.

    Trifluoromethylpyrimidines: Compounds with similar trifluoromethyl and pyrimidine moieties, used in various pharmaceutical applications.

Uniqueness

5-Chloro-8-{[4-methoxy-6-(trifluoromethyl)-2-pyrimidinyl]oxy}quinoline is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a quinoline and a pyrimidine ring system, along with the trifluoromethyl group, enhances its potential as a versatile compound in scientific research and industrial applications.

Properties

IUPAC Name

5-chloro-8-[4-methoxy-6-(trifluoromethyl)pyrimidin-2-yl]oxyquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClF3N3O2/c1-23-12-7-11(15(17,18)19)21-14(22-12)24-10-5-4-9(16)8-3-2-6-20-13(8)10/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJSIHQVTUZSBSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=C1)C(F)(F)F)OC2=C3C(=C(C=C2)Cl)C=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.